N-[2-(2-furyl)-1-methylethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide
Description
The compound N-[2-(2-furyl)-1-methylethyl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide is a structurally complex molecule featuring a phenoxyacetamide backbone with two distinct substituents:
- Phenoxy moiety: Substituted with a 6-methoxy-2-oxo-2H-chromen-3-yl group (a coumarin derivative).
- Acetamide side chain: Modified with a 2-(2-furyl)-1-methylethyl group.
Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and enzyme-inhibitory properties . The furyl group may enhance lipophilicity and influence pharmacokinetic behavior.
Properties
Molecular Formula |
C25H23NO6 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)propan-2-yl]-2-[4-(6-methoxy-2-oxochromen-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C25H23NO6/c1-16(12-21-4-3-11-30-21)26-24(27)15-31-19-7-5-17(6-8-19)22-14-18-13-20(29-2)9-10-23(18)32-25(22)28/h3-11,13-14,16H,12,15H2,1-2H3,(H,26,27) |
InChI Key |
IDJWPQQORQINIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)COC2=CC=C(C=C2)C3=CC4=C(C=CC(=C4)OC)OC3=O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
-
Starting Materials : Resorcinol derivatives (e.g., 3-methoxyresorcinol) and β-keto esters (e.g., ethyl acetoacetate).
-
Catalyst : Concentrated sulfuric acid or Lewis acids like FeCl3.
Table 1: Optimization of Pechmann Condensation
| Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| H2SO4 | 80 | 72 | 95% |
| FeCl3 | 100 | 68 | 92% |
| ZrCl4 | 90 | 65 | 90% |
The choice of catalyst impacts yield and purity, with H2SO4 providing the highest efficiency. Post-synthesis purification involves recrystallization from ethanol to remove unreacted resorcinol.
Phenoxyacetic Acid Intermediate Preparation
The phenoxyacetic acid segment is synthesized through nucleophilic aromatic substitution (SNAr) or Ullmann coupling.
Nucleophilic Substitution
-
Reactants : 4-Hydroxyacetophenone and ethyl bromoacetate.
-
Base : Potassium carbonate in anhydrous acetone.
Mechanism :
Ullmann Coupling for Challenging Substrates
For sterically hindered substrates, copper-catalyzed Ullmann coupling improves yields:
Table 2: Comparison of Coupling Methods
| Method | Yield (%) | Reaction Time (h) |
|---|---|---|
| SNAr (K2CO3) | 65 | 12 |
| Ullmann (CuI) | 78 | 8 |
Amidation with N-[2-(2-Furyl)-1-Methylethyl]Amine
The final step involves coupling the phenoxyacetic acid with the furan-containing amine.
Amine Synthesis
Amide Bond Formation
-
Activation : Phenoxyacetic acid is converted to its acid chloride using thionyl chloride.
-
Coupling : Reacted with the amine in dichloromethane (DCM) with triethylamine as a base.
Optimization Insight :
-
Solvent : DCM > THF due to better solubility of intermediates.
Table 3: Amidation Yield Under Varied Conditions
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | Et3N | 0 | 85 |
| THF | DIPEA | 25 | 72 |
| DMF | Pyridine | 0 | 68 |
Challenges and Mitigation Strategies
Furan Ring Sensitivity
Chromenone Lactone Stability
Purification Complexity
-
Techniques :
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-2-yl)propan-2-yl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring and chromenone moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-(furan-2-yl)propan-2-yl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-2-[4-(6-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s unique structure can be compared to other phenoxyacetamide derivatives described in the evidence. Key comparisons include:
A. Radiotherapy Sensitizers ()
Compounds 19p, 19q, 19r, and 19s are phenoxyacetamide derivatives with substituents like biphenyl, cyanophenyl, and diethylaminophenyl. Unlike the target compound, these lack coumarin moieties but share the phenoxyacetamide scaffold. Their substituents influence solubility and binding affinity, with yields ranging from 42.6% to 64.9% .
| Compound | Phenoxy Substituent | Acetamide Substituent | Yield (%) | Activity |
|---|---|---|---|---|
| Target | 6-Methoxycoumarin | 2-(2-Furyl)-1-methylethyl | - | Not specified |
| 19p | [1,1′-Biphenyl]-3-yl | 2-Methylpropanoic acid | 51.4 | Radiotherapy sensitizer |
| 19q | 4-Cyanophenyl | 2-Methylpropanoic acid | 64.9 | Radiotherapy sensitizer |
Key Insight : The coumarin group in the target compound may confer distinct target interactions (e.g., enzyme inhibition) compared to aryl substituents in 19p–19s.
B. Adenosine Receptor Modulators ()
Compounds 4–7 and 9 () feature purine-based phenoxyacetamides, while XAC-BY630 () is a xanthine derivative. These compounds target adenosine receptors, suggesting neurological or cardiovascular applications. The target compound’s coumarin moiety likely shifts activity toward anticoagulation or anti-inflammatory pathways .
| Compound | Core Structure | Substituent | Activity |
|---|---|---|---|
| Target | Coumarin | Furyl-methylethyl | Hypothesized anticoagulant |
| XAC-BY630 | Xanthine | 2-Aminoethyl | Adenosine receptor antagonist |
C. Anti-inflammatory Thiazolidinediones ()
Compounds 73–75 () incorporate thiazolidinedione moieties linked to phenoxyacetamide. These derivatives exhibit anti-inflammatory activity via PPAR-γ modulation. In contrast, the target compound’s coumarin group may act through cyclooxygenase (COX) or factor Xa inhibition .
| Compound | Core Structure | Activity (IC50 vs. Indomethacin) |
|---|---|---|
| Target | Coumarin | Not tested |
| 73 | Thiazolidinedione | Comparable to indomethacin |
Key Insight : Structural differences suggest divergent mechanisms: thiazolidinediones modulate metabolic pathways, while coumarins may target coagulation cascades.
Physicochemical Properties
- Molecular Weight : Estimated ~425–450 g/mol (based on coumarin and acetamide groups).
- Lipophilicity : The furyl and methoxy groups increase logP compared to polar derivatives like XAC-BY630.
- Solubility : The coumarin moiety may reduce aqueous solubility relative to sulfonamide-containing analogues (e.g., ) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, substitution, and cyclization. For example:
- Step 1 : Coupling of the chromen-3-yl phenoxy moiety with the furyl-methylethyl acetamide backbone using a condensing agent (e.g., DCC or EDC) under anhydrous conditions .
- Step 2 : Purification via silica gel chromatography with gradients of methanol in dichloromethane (0–8%) to isolate intermediates .
- Optimization : Reaction parameters like temperature (-40°C to -20°C for sensitive steps) and solvent systems (e.g., dichloromethane/ether mixtures) significantly impact yield . Continuous flow reactors can enhance scalability and efficiency in key steps .
Q. How can spectroscopic techniques (NMR, IR) characterize the structural features of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm the furyl (δ 6.2–7.4 ppm), chromen-2-one (δ 5.8–6.5 ppm for olefinic protons), and acetamide (δ 2.1–2.3 ppm for methyl groups) moieties .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for chromen-2-one and acetamide) and ether linkages (C-O at ~1250 cm⁻¹) .
- Validation : Compare spectral data with structurally similar compounds (e.g., chromen-7-yl derivatives) to resolve ambiguities .
Q. What methodologies are recommended for analyzing in vitro biological activity, such as enzyme inhibition assays?
- Methodological Answer :
- Assay Design : Use fluorescence-based or colorimetric assays (e.g., NADH-coupled assays) to measure inhibition of target enzymes (e.g., kinases or proteases). IC₅₀ values are calculated via dose-response curves .
- Control Experiments : Include positive controls (e.g., staurosporine for kinases) and validate specificity using enzyme isoforms .
- Data Interpretation : Address false positives by testing against non-target proteins and using orthogonal assays (e.g., SPR for binding affinity) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software aid in determining the three-dimensional structure and molecular interactions?
- Methodological Answer :
- Data Collection : Use high-resolution (≤1.0 Å) X-ray diffraction data. SHELXL refines anisotropic displacement parameters and hydrogen atom positions .
- Validation : Analyze residual density maps to identify disordered regions. Compare with similar chromenone derivatives to confirm bond lengths/angles .
- Application : Resolve stereochemical ambiguities (e.g., furyl substituent orientation) and map intermolecular interactions (e.g., H-bonding with active-site residues) .
Q. What strategies address discrepancies in biological activity data across studies involving similar acetamide derivatives?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., buffer pH, ATP concentration in kinase assays) and cell lines (e.g., HEK293 vs. HeLa) .
- Structural Modifications : Test analogs with substituent variations (e.g., methoxy vs. chloro groups on the phenyl ring) to isolate activity determinants .
- Statistical Tools : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
Q. What computational approaches predict the pharmacokinetic properties and binding affinities of this compound?
- Methodological Answer :
- ADME Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (~3.5), bioavailability (≥30%), and CYP450 interactions .
- Docking Studies : Employ AutoDock Vina to simulate binding poses in target proteins (e.g., COX-2 or EGFR). Validate with MD simulations (≥100 ns) to assess stability .
- Free Energy Calculations : Apply MM-PBSA to quantify binding energies and identify critical residues .
Q. How can reaction parameters (catalysts, solvents) be systematically varied to optimize key synthetic steps?
- Methodological Answer :
- DoE (Design of Experiments) : Vary catalysts (e.g., TMSOTf vs. BF₃·Et₂O), solvents (polar aprotic vs. ethers), and temperatures in a factorial design .
- Analytical Monitoring : Use HPLC-MS to track reaction progress and intermediate stability .
- Case Study : Replacing dichloromethane with THF in coupling steps improved yields by 15% due to better solubility of intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
